molecular formula C10H16N2O B1329289 2-(4-Amino-N-ethylanilino)ethanol CAS No. 92-65-9

2-(4-Amino-N-ethylanilino)ethanol

Cat. No. B1329289
CAS RN: 92-65-9
M. Wt: 180.25 g/mol
InChI Key: WFXLRLQSHRNHCE-UHFFFAOYSA-N
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Description

“2-(4-Amino-N-ethylanilino)ethanol” is a chemical compound with the molecular formula C10H16N2O . It is also known by other names such as “2-[4-AMINO (ETHYL)ANILINO]-1-ETHANOL”, “2-((4-Aminophenyl)(ethyl)amino)ethanol”, and “Ethanol, 2-((4-aminophenyl)ethylamino)-” among others .


Synthesis Analysis

The synthesis of “2-(4-Amino-N-ethylanilino)ethanol” involves coupling with 2-amino-5-formylthiophene during the creation of nonlinear optical chromophores . It also undergoes azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .


Molecular Structure Analysis

The molecular structure of “2-(4-Amino-N-ethylanilino)ethanol” can be represented by the InChI string: InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3 . The Canonical SMILES representation is CCN(CCO)C1=CC=C(C=C1)N .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Amino-N-ethylanilino)ethanol” is 180.25 g/mol . The computed XLogP3 value is 1.4 .

Scientific Research Applications

Synthesis of Nonlinear Optical Chromophores

Specific Scientific Field

This application falls under the field of Optical Physics .

Summary of the Application

“2-(4-Amino-N-ethylanilino)ethanol” is used in the synthesis of nonlinear optical chromophores . Nonlinear optical chromophores are molecules that interact with light in a nonlinear manner, meaning the response of the molecule is not directly proportional to the intensity of the light. These chromophores have applications in areas such as optical switching, optical data storage, and frequency conversion.

Methods of Application or Experimental Procedures

The compound “2-(4-Amino-N-ethylanilino)ethanol” couples with 2-amino-5-formylthiophene during the synthesis of these chromophores . It also undergoes azo coupling with 2-cyan-4-nitroaniline to yield an azochromophore known as AZ1 .

Results or Outcomes

The specific outcomes of this process are not detailed in the source. However, the successful synthesis of nonlinear optical chromophores using “2-(4-Amino-N-ethylanilino)ethanol” is a significant achievement in the field of Optical Physics .

Sensing Performance to Sulfide in Aqueous Solution

Specific Scientific Field

This application is in the field of Chemical Sensing .

Summary of the Application

Two polymers (P-AMB and P-DMAB) with aggregate induced emission (AIE) effect were synthesized using “2-(4-Amino-N-ethylanilino)ethanol”. These polymers were tested for their response to different anions in aqueous solution, and both showed high selectivity and sensitivity to sulfide (S2−) .

Methods of Application or Experimental Procedures

The compound “2-(4-Amino-N-ethylanilino)ethanol” is used in the preparation of these two polymers . The polymers were then tested for their response to different anions in aqueous solution .

Results or Outcomes

The two polymers showed high selectivity and sensitivity to sulfide (S2−). They have strong anti-interference ability and wide pH response range (5.0 10.0) when detecting S2−, and could be used for qualitative and quantitative detection of S2− in 100% aqueous solution .

Synthesis of Azo Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“2-(4-Amino-N-ethylanilino)ethanol” undergoes azo coupling with 2-cyan-4-nitroaniline to yield an azochromophore known as AZ1 . Azo compounds are used in a variety of applications, including dyes, pigments, and pharmaceuticals.

Methods of Application or Experimental Procedures

The compound “2-(4-Amino-N-ethylanilino)ethanol” is used in the preparation of the azo compound N-ethyl-N-(2-hydroxylethyl)-4-(2-cyano-4-nitrophenylazo)aniline (AZ1) .

Results or Outcomes

The specific outcomes of this process are not detailed in the source. However, the successful synthesis of AZ1 using “2-(4-Amino-N-ethylanilino)ethanol” is a significant achievement in the field of Organic Chemistry .

Synthesis of 2-Amino-4H-chromenes

Specific Scientific Field

This application is in the field of Medicinal Chemistry .

Summary of the Application

2-Amino-4H-chromenes, synthesized using “2-(4-Amino-N-ethylanilino)ethanol”, have attracted much attention for their medicinal and biological activities, such as antimalarial, anti-HIV, antifungal, antimicrobial, antitumor, antioxidant, antileishmanial, anti-inflammatory, hypotensive, and inhibitors properties .

Methods of Application or Experimental Procedures

The compound “2-(4-Amino-N-ethylanilino)ethanol” is used in the synthesis of 2-Amino-4H-chromenes .

Results or Outcomes

The specific outcomes of this process are not detailed in the source. However, the successful synthesis of 2-Amino-4H-chromenes using “2-(4-Amino-N-ethylanilino)ethanol” is a significant achievement in the field of Medicinal Chemistry .

properties

IUPAC Name

2-(4-amino-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXLRLQSHRNHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903007
Record name NoName_3587
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-N-ethylanilino)ethanol

CAS RN

92-65-9
Record name N-(2-Hydroxyethyl)-N-ethyl-p-phenylenediamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
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Record name 2-(4-amino-N-ethylanilino)ethanol
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Record name N-ETHYL-N-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE
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